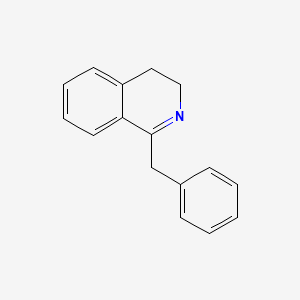

1-Benzyl-3,4-dihydroisoquinoline

描述

Contextual Significance of Dihydroisoquinoline Scaffolds in Organic Chemistry

The dihydroisoquinoline scaffold, a partially hydrogenated version of the isoquinoline (B145761) ring system, represents a privileged structure in the fields of organic and medicinal chemistry. nih.gov Isoquinoline and its derivatives, including dihydroisoquinolines, are core components of a vast number of natural products, particularly alkaloids found in plants like Papaveraceae and Berberidaceae. mdpi.com Their architectural complexity and chemical versatility have made them indispensable templates for drug discovery and development. nih.gov

The significance of these scaffolds lies in the wide array of pharmacological activities they exhibit. Molecules containing the isoquinoline framework have been associated with anticancer, antimicrobial, anti-inflammatory, antioxidant, and antifungal properties, among others. nih.govresearchgate.net Consequently, the synthesis of isoquinoline and dihydroisoquinoline skeletons remains a topic of intense interest for synthetic organic chemists, who continually seek to develop novel and efficient methodologies for their construction. nih.gov These scaffolds serve as crucial starting points and key intermediates in the synthesis of complex, biologically active molecules. researchgate.net

Historical Overview of 1-Benzyl-3,4-dihydroisoquinoline Investigations

The investigation of 1-benzyl-3,4-dihydroisoquinolines is rooted in classic organic synthesis reactions developed for the construction of the isoquinoline core. Historically, the primary method for synthesizing 3,4-dihydroisoquinolines has been the Bischler-Napieralski reaction. mdpi.comrsc.org This reaction involves the acid-catalyzed cyclization and dehydration of an N-acyl-β-phenylethylamine. rsc.org The resulting 3,4-dihydroisoquinoline (B110456) can then be further modified.

Early research, exemplified by patents from the 1980s, details the preparation of substituted this compound derivatives using this fundamental approach. google.comepo.org The process typically involved preparing an appropriately substituted N-acyl-β-phenylethylamine and then inducing ring closure using a condensing agent such as phosphorus pentachloride or phosphoryl chloride. google.comepo.org The resulting this compound derivative could then be isolated, often as a hydrochloride salt. epo.org These foundational studies established the chemical pathways to access this class of compounds, paving the way for further exploration of their properties and potential applications. The Bischler-Napieralski reaction, along with other classic methods like the Pictet-Spengler condensation, formed the bedrock of isoquinoline chemistry upon which modern synthetic strategies have been built. nih.govrsc.org

Structural Features and Nomenclature within an Academic Framework

This compound is an aromatic heterocyclic compound. Its structure consists of a dihydroisoquinoline core with a benzyl (B1604629) group attached at the C1 position. The core is a bicyclic system where a benzene (B151609) ring is fused to a dihydropyridine ring.

The systematic IUPAC name for the hydrochloride salt of this compound is 1-Benzyl-3,4-dihydroisoquinolin-2-ium chloride. cfplus.cz Key identifiers and properties of the compound are summarized in the table below.

| Property | Value |

| IUPAC Name | This compound |

| CAS Number | 26323-31-9 (hydrochloride salt) synhet.combldpharm.com |

| Molecular Formula | C₁₆H₁₅N (free base) uni.lu |

| Molecular Weight | 221.29 g/mol (free base) |

| SMILES | c1ccccc1CC2=NCCc3c2cccc3 uni.lu |

Spectroscopic analysis is crucial for the structural elucidation of this compound and its derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H NMR studies of 3,4-dihydroisoquinolines can sometimes be complex. Research has noted that certain compounds in this class exhibit anomalous spectra, with significant line broadening for the protons at the C1 and C3 positions, which can complicate interpretation. ias.ac.in In conformational studies of the reduced 1-benzyl-1,2,3,4-tetrahydroisoquinoline (B1217898) form, ¹H NMR and NOESY experiments are used to determine the preferred spatial arrangement of the benzyl group relative to the isoquinoline ring system. researchgate.net

Infrared (IR) Spectroscopy : The IR spectrum of a this compound derivative salt shows a characteristic absorption band for the iminium (>C=N⁺H-) group around 1670 cm⁻¹. epo.org

Mass Spectrometry (MS) : High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition of synthesized derivatives by providing a highly accurate mass measurement. mdpi.com

Research Landscape and Current Trends in this compound Chemistry

The current research landscape for this compound and related structures is characterized by the development of advanced synthetic methods and the exploration of their potential as biologically active agents.

Synthetic Innovations: Modern synthetic chemistry has moved beyond traditional methods, focusing on more efficient, sustainable, and versatile strategies. A significant trend is the use of transition-metal catalysis. researchgate.net Palladium-catalyzed reactions, for instance, have been developed for the modular synthesis of dihydroisoquinolines through sequential C(sp²)–H and C(sp³)–H bond activation, offering novel routes to functionalized derivatives. rsc.org Organocatalytic cascade reactions have also emerged as a powerful tool for constructing complex hydroisoquinoline scaffolds with high enantioselectivity. rsc.org These modern approaches provide greater control over the molecular architecture and allow for the introduction of diverse functional groups.

Exploration of Derivatives: A major focus of current research is the synthesis of novel derivatives of the this compound scaffold to investigate their structure-activity relationships (SAR). Scientists are designing and creating libraries of these compounds to screen for various biological activities. For example, recent studies have synthesized and evaluated:

1,3-Disubstituted 3,4-dihydroisoquinolines as potential spasmolytic agents, inspired by the structures of known drugs like papaverine (B1678415). mdpi.com

(S)-N-Benzyl-1-phenyl-3,4-dihydroisoquinoline-2(1H)-carboxamide derivatives as multi-target inhibitors of enzymes like monoamine oxidase and cholinesterase, which are relevant to neurodegenerative disorders. nih.govmdpi.com

Furthermore, 3,4-dihydroisoquinolines serve as key intermediates for synthesizing 1,2,3,4-tetrahydroisoquinolines (THIQs). The addition of organometallic reagents, such as Grignard reagents, to the C=N bond of 1-substituted-3,4-dihydroisoquinolines is a common strategy to produce these saturated analogues, which also possess a wide range of biological activities. rsc.orgresearchgate.net

Structure

2D Structure

3D Structure

属性

IUPAC Name |

1-benzyl-3,4-dihydroisoquinoline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15N/c1-2-6-13(7-3-1)12-16-15-9-5-4-8-14(15)10-11-17-16/h1-9H,10-12H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BQIIGTSQOCWPDH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN=C(C2=CC=CC=C21)CC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15N | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70179555 | |

| Record name | Isoquinoline, 3,4-dihydro-1-benzyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70179555 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

221.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

24853-83-6 | |

| Record name | 3,4-Dihydro-1-(phenylmethyl)isoquinoline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=24853-83-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Isoquinoline, 3,4-dihydro-1-benzyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024853836 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Isoquinoline, 3,4-dihydro-1-benzyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70179555 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 1 Benzyl 3,4 Dihydroisoquinoline and Its Derivatives

Classical Approaches to 1-Benzyl-3,4-dihydroisoquinoline Synthesis

The foundational methods for constructing the this compound framework have been relied upon for over a century. These classical reactions, while sometimes limited in scope or requiring harsh conditions, remain fundamental to the field of heterocyclic chemistry.

Bischler-Napieralski Cyclization and its Variants

The Bischler-Napieralski reaction is a cornerstone in the synthesis of 3,4-dihydroisoquinolines. organic-chemistry.orgnrochemistry.com This intramolecular electrophilic aromatic substitution involves the cyclization of a β-arylethylamide in the presence of a dehydrating agent. wikipedia.org The reaction typically begins with the acylation of a phenylethylamine with a phenylacetic acid derivative to form the corresponding amide. This amide is then treated with a condensing agent, such as phosphorus pentoxide (P₂O₅), phosphorus oxychloride (POCl₃), or polyphosphoric acid (PPA), to effect the cyclodehydration, yielding the this compound. nrochemistry.comju.edu.jo

The reaction is most effective when the aromatic ring of the phenylethylamine moiety contains electron-donating groups, which facilitates the electrophilic attack. nrochemistry.com The mechanism is believed to proceed through either a dichlorophosphoryl imine-ester intermediate or a nitrilium ion intermediate, with the specific pathway likely influenced by the reaction conditions. nrochemistry.comwikipedia.org

| Reagent | Conditions | Notes |

| POCl₃ | Refluxing in an inert solvent (e.g., toluene, acetonitrile) | Widely used and common. wikipedia.org |

| P₂O₅ | Often used with POCl₃, high temperatures | Effective for less reactive substrates. wikipedia.org |

| Polyphosphoric acid (PPA) | High temperatures | A strong dehydrating and cyclizing agent. ju.edu.jo |

| Triflic anhydride (B1165640) (Tf₂O) | Often with a non-nucleophilic base (e.g., 2-chloropyridine) | Milder conditions, can be used for sensitive substrates. organic-chemistry.org |

A significant side reaction can be the retro-Ritter reaction, which leads to the formation of styrenes. organic-chemistry.org This is more prevalent when the intermediate nitrilium salt is particularly stable. organic-chemistry.org To circumvent this, modifications have been developed, such as using oxalyl chloride to form an N-acyliminium intermediate, which is less prone to elimination. organic-chemistry.org

Pictet-Gams Modification

Thermal Rearrangements of N-Benzylisoquinolinium Chlorides

The thermal rearrangement of N-benzylisoquinolinium chlorides represents another classical route to the 1-benzylisoquinoline (B1618099) skeleton. While this method typically yields the fully aromatized isoquinoline (B145761), subsequent reduction can provide the desired 3,4-dihydroisoquinoline (B110456). This process involves the intramolecular migration of the benzyl (B1604629) group from the nitrogen atom to the C-1 position of the isoquinoline ring at elevated temperatures. The efficiency of this rearrangement can be influenced by the substitution pattern on both the isoquinoline and benzyl moieties.

Grignard Reagent Additions to Isoquinoline Systems

The direct addition of a benzyl Grignard reagent (benzylmagnesium halide) to the C=N bond of an isoquinoline or, more commonly, a 3,4-dihydroisoquinoline, is a straightforward approach to introduce the benzyl group at the 1-position. ju.edu.jo This nucleophilic addition reaction provides a direct route to 1-benzyl-1,2,3,4-tetrahydroisoquinolines. researchgate.netju.edu.jo Subsequent oxidation of the resulting tetrahydroisoquinoline can then yield the target this compound.

Research has shown that the reaction conditions for the Grignard addition are crucial for achieving good yields. researchgate.netju.edu.jo For instance, the coupling of 3,4-dihydroisoquinoline with substituted benzyl chlorides using magnesium turnings, a crystal of iodine, and a few drops of 1,2-dibromoethane (B42909) in tetrahydrofuran (B95107) (THF) at low temperatures (-10 °C for reagent formation and -80 °C for the addition) has proven effective for a range of substrates. researchgate.netju.edu.jo

| Benzyl Halide | Yield of 1-benzyl-1,2,3,4-tetrahydroisoquinoline (B1217898) |

| Unsubstituted benzyl chloride | 62-86% researchgate.netju.edu.jo |

| Substituted benzyl chlorides | 62-86% researchgate.netju.edu.jo |

| Benzyloxybenzyl chloride | < 8% researchgate.netju.edu.jo |

| 4-Hydroxybenzyl chloride | < 8% researchgate.netju.edu.jo |

The lower yields with hydroxy- and benzyloxy-substituted benzyl chlorides under these specific Grignard conditions highlight the limitations of this method when certain functional groups are present. researchgate.netju.edu.jo

Modern and Advanced Synthetic Strategies

In addition to the classical methods, contemporary organic synthesis has introduced more advanced and often milder strategies for the construction of the this compound core.

Ritter-Type Reactions for Dihydroisoquinoline Formation

The Ritter reaction, which traditionally involves the reaction of a nitrile with a carbocation source to form an N-alkyl amide, has been adapted for the synthesis of 3,4-dihydroisoquinolines. wikipedia.org In this context, a suitable phenylethyl alcohol or a related substrate that can generate a stable carbocation under acidic conditions reacts with a benzyl cyanide derivative. wikipedia.org The initially formed nitrilium ion is then trapped intramolecularly by the aromatic ring to form the dihydroisoquinoline ring system. organic-chemistry.org This method offers a convergent approach where the benzyl group at the 1-position originates from the nitrile component.

One study has reported the use of a Ritter reaction involving 3,3-dialkyl-1-cyano-3,4-dihydroisoquinolines to form substituted bis-1,1'-(3,4-dihydroisoquinolines). osi.lv This demonstrates the utility of the Ritter reaction in elaborating on pre-existing dihydroisoquinoline scaffolds.

Oxidative Cross-Dehydrogenative Coupling (CDC) Methods

Oxidative cross-dehydrogenative coupling (CDC) has emerged as a powerful tool for the formation of carbon-carbon bonds directly from two C-H bonds, offering an atom-economical alternative to traditional cross-coupling reactions that require pre-functionalized starting materials. In the context of this compound synthesis, CDC methods have been employed for the direct C1-benzylation of isoquinolines.

One notable example involves an iodine-catalyzed oxidative functionalization of isoquinolines with methylarenes. thieme-connect.de This method allows for the selective formation of C1- or N-benzyl-substituted products depending on the choice of oxidant. thieme-connect.de Mechanistic studies, including radical trapping experiments, suggest a pathway involving the formation of radicals from both the N-heterocycle and the aldehyde coupling partner, mediated by a hydrogen atom transfer agent. nih.gov The cross-selective coupling of these radical intermediates, often facilitated by a nickel catalyst, leads to the desired acylated or benzylated N-heterocycle. nih.gov

A summary of representative examples of CDC reactions for the synthesis of this compound derivatives is presented in the table below.

| Catalyst | Oxidant | Coupling Partner | Product | Yield (%) | Reference |

| Iodine | Selectable | Methylarenes | C1- or N-benzyl-substituted isoquinolines | Varies | thieme-connect.de |

| Nickel | Di-tert-butyl peroxide | Aldehydes | α-Amino ketones | Broad scope | nih.gov |

Visible-Light-Mediated Synthetic Transformations

In recent years, visible-light photoredox catalysis has gained significant traction as a mild and sustainable method for organic synthesis. This approach has been successfully applied to the synthesis and transformation of this compound derivatives.

A metal-free, visible-light-mediated oxidation of 1-benzyl-3,4-dihydroisoquinolines (1-BnDHIQs) has been developed for the synthesis of 1-benzoylisoquinolines (BzIQs) and 1-benzoyl-3,4-dihydroisoquinolines (BzDHIQs), using molecular oxygen as the oxidant. thieme-connect.comresearchgate.net This protocol is noteworthy for its environmentally friendly conditions and broad substrate scope, providing a facile route to isoquinoline alkaloids. thieme-connect.comresearchgate.net Mechanistic investigations suggest the simultaneous operation of a radical and an ionic pathway, both proceeding through a common peroxide intermediate. thieme-connect.com The reaction conditions can be tuned to selectively favor either the fully aromatized BzIQ or the partially saturated BzDHIQ. For instance, using Rose Bengal as a photosensitizer and a base like DBN in DMF under blue light irradiation can favor the formation of the BzDHIQ. thieme-connect.com

The following table summarizes key aspects of a visible-light-mediated oxidation of 1-BnDHIQs.

| Photosensitizer | Base | Solvent | Light Source | Product | Yield (%) | Reference |

| Rose Bengal | DBN | DMF | Blue LED | 1-Benzoyl-3,4-dihydroisoquinoline | 78 | thieme-connect.com |

| Rose Bengal | KHCO3 | DMSO | Blue LED | 1-Benzoylisoquinoline | 83 | thieme-connect.com |

Furthermore, visible-light-mediated approaches have been extended to the synthesis of other heterocyclic systems, such as quinazolinones and 1,3-benzothiazoles, highlighting the versatility of this technology. rsc.orgchemrxiv.org Some of these methods are particularly attractive as they proceed without the need for an external photocatalyst or additives. rsc.org

Multi-Component Reactions for Structural Elaboration

Multi-component reactions (MCRs) are highly efficient synthetic strategies that combine three or more starting materials in a single pot to generate complex molecules in a single step. This approach aligns with the principles of green chemistry by reducing the number of synthetic steps, minimizing waste, and saving time and resources. MCRs have been utilized for the synthesis of diverse heterocyclic structures, including those related to the this compound framework.

While direct MCRs for the synthesis of the basic this compound skeleton are less common, they are instrumental in the structural elaboration of related isoquinoline derivatives. For instance, the Ugi reaction, a well-known MCR, has been employed in the synthesis of complex peptidomimetic structures incorporating a tetrahydroisoquinoline core. nih.gov Similarly, the Doebner and Povarov reactions, which are classical MCRs for the synthesis of quinolines and tetrahydroquinolines respectively, demonstrate the power of this approach in building complex heterocyclic systems from simple precursors. nih.gov

The Asinger reaction and its modifications represent another class of MCRs that have been used to synthesize thiazoline (B8809763) derivatives, which can be seen as structural analogs of the dihydroisoquinoline system. nih.gov The development of MCRs for the synthesis of 1,2- and 1,3-azoles further showcases the broad applicability of this strategy in heterocyclic chemistry. rsc.org

Synthesis from Complex Precursors via Multi-Step Pathways

The synthesis of functionalized 1-benzyl-3,4-dihydroisoquinolines and their derivatives can also be achieved through multi-step pathways starting from more complex precursors. These routes often involve a key cyclization step, such as the Bischler-Napieralski or Pictet-Spengler reactions, to construct the core isoquinoline ring system. ju.edu.joorganic-chemistry.org

For example, substituted phenethylamines can be acylated with phenylacetyl chlorides to form amides, which are then cyclized using a dehydrating agent like phosphorus oxychloride to yield the desired 1-benzyl-3,4-dihydroisoquinolines. thieme-connect.com This classical approach remains a reliable method for accessing a wide range of substituted derivatives.

Another strategy involves the synthesis of ketoamides from homoveratrylamine through a Friedel-Crafts-type acylation, followed by reaction with organomagnesium compounds and subsequent cyclization to yield 1,1-disubstituted-1,2,3,4-tetrahydroisoquinolines. nih.gov

Furthermore, complex polycyclic systems containing a uracil (B121893) moiety fused to a quinazoline-dione structure have been synthesized through a multi-step sequence involving palladium-catalyzed cross-coupling reactions followed by an acid-mediated cycloisomerization. beilstein-journals.org This demonstrates how complex molecular architectures can be built upon simpler heterocyclic precursors through a series of carefully planned synthetic transformations.

Traceless Directing Group Strategies for Functionalization

Traceless directing groups (TDGs) represent an elegant strategy in C-H functionalization chemistry. cam.ac.ukrsc.org These groups are temporarily installed to direct a metal catalyst to a specific C-H bond for functionalization, and are subsequently removed in the same pot, leaving no trace in the final product. rsc.orgresearchgate.net This approach enhances the efficiency and atom economy of synthetic transformations.

In the context of isoquinoline synthesis, TDGs have been employed in cobalt-catalyzed C-H activation/annulation reactions to access isoquinolinones. researchgate.net For instance, 2-(hydroxymethyl)pyridine has been reported as a new traceless directing group for the Cp*-free cobalt-catalyzed synthesis of isoquinolinones, where the directing group is removed in situ. researchgate.net The use of a bidentate TDG can stabilize the transition metal catalyst and facilitate the C-H metalation step. mdpi.com

This strategy has also been applied to the C-H carbonylation of benzylamines to produce N-unsubstituted isoindolinones, where the directing group is crucial for the regioselectivity of the carbonylation reaction. mdpi.com The development of TDG strategies has significantly expanded the toolbox for the selective functionalization of C-H bonds in the synthesis of complex heterocyclic compounds. rsc.org

The table below provides an overview of a TDG strategy for isoquinolinone synthesis.

| Catalyst | Directing Group | Reactants | Product | Yield | Reference |

| Cobalt | 2-(hydroxymethyl)pyridine | Benzamide, Alkyne | Isoquinolinone | Good to Excellent | researchgate.net |

Stereoselective Synthesis of this compound Derivatives

The stereoselective synthesis of this compound derivatives is of paramount importance, as the biological activity of these compounds is often dependent on their stereochemistry. The creation of the chiral center at the C1 position is a key challenge that has been addressed through various enantioselective reduction approaches.

Enantioselective Reduction Approaches to Chiral Tetrahydroisoquinolines

The enantioselective reduction of the C=N bond in 1-benzyl-3,4-dihydroisoquinolines is a direct and efficient method for obtaining chiral 1-benzyl-1,2,3,4-tetrahydroisoquinolines (THIQs). nih.govrsc.org These methods can be broadly categorized into catalytic asymmetric hydrogenation, transfer hydrogenation, and reduction using chiral hydride reagents. nih.govrsc.orgresearchgate.net

Catalytic Asymmetric Hydrogenation and Transfer Hydrogenation:

Transition metal catalysts, particularly those based on ruthenium and rhodium, have been extensively used for the asymmetric hydrogenation and transfer hydrogenation of 1-substituted-3,4-dihydroisoquinolines. mdpi.com Chiral ligands, such as those derived from diamines (e.g., TsDPEN), are crucial for achieving high enantioselectivity. mdpi.com The addition of Lewis acids can sometimes enhance both the catalytic activity and enantioselectivity. mdpi.com For example, a ruthenium catalyst in the presence of AgSbF6 has been shown to effectively reduce 1-benzyl-6,7-dimethoxy-3,4-dihydroisoquinoline (B11842864) to the corresponding THIQ with high conversion and enantiomeric excess (ee). mdpi.com

Chiral Hydride Reducing Agents:

Chiral hydride reducing agents, often derived from organoboranes and optically active terpenes, can also be used for the asymmetric reduction of 1-benzyl-3,4-dihydroisoquinolines. google.com For instance, diisopinocampheylborane, prepared from optically active α-pinene and borane (B79455), has been used to reduce prochiral 3,4-dihydroisoquinolines to chiral tetrahydroisoquinolines with good optical purity. google.com

The table below summarizes representative examples of enantioselective reductions of this compound derivatives.

| Reduction Method | Catalyst/Reagent | Substrate | Product Configuration | Enantiomeric Excess (ee) | Reference |

| Asymmetric Transfer Hydrogenation | Rhodium/Diamine | 1-Aryl-3,4-dihydroisoquinoline | (S) or (R) | Up to 99% | mdpi.com |

| Asymmetric Transfer Hydrogenation | Ruthenium/AgSbF6 | 1-Benzyl-6,7-dimethoxy-3,4-DHIQ | Not specified | 98% | mdpi.com |

| Asymmetric Chemical Reduction | Diisopinocampheylborane | Prochiral 3,4-dihydroisoquinoline | (+) or (-) | ~85% | google.com |

These stereoselective methods provide access to enantiopure 1-benzyl-tetrahydroisoquinolines, which are valuable building blocks for the synthesis of a wide range of natural products and pharmaceuticals. nih.govrsc.orgresearchgate.net

Catalytic Asymmetric Allylation Reactions

While not a direct installation of a benzyl group, catalytic asymmetric allylation represents a key strategy for the enantioselective formation of a carbon-carbon bond at the C1 position of the dihydroisoquinoline core. The resulting 1-allyl-tetrahydroisoquinoline is a versatile chiral intermediate.

A notable method involves the reaction of 3,4-dihydroisoquinoline with allyltrimethoxysilane, which acts as the allyl source. This reaction is catalyzed by a copper complex bearing a chiral phosphine (B1218219) ligand. Specifically, the use of DTBM-SEGPHOS as the chiral ligand has been shown to afford the corresponding chiral 1-allyltetrahydroisoquinoline products in good yields and with high stereoselectivity. The allyl group introduced through this method can then serve as a synthetic handle for further elaboration into other functionalities.

Another approach is the catalyst-free α-allylation using Morita-Baylis-Hillman (MBH) carbonates. This method provides densely functionalized products under mild and efficient conditions. The versatility of these synthons is demonstrated by their further use in constructing diverse benzo[a]quinolizidine skeletons. mdpi.com

Table 1: Catalytic Asymmetric Allylation of 3,4-Dihydroisoquinoline Data extracted from a representative study on asymmetric C1 functionalization.

| Nucleophile | Catalyst/Ligand | Product Type | Yield | Stereoselectivity |

| Allyltrimethoxysilane | Copper (Cu) / DTBM-SEGPHOS | 1-Allyltetrahydroisoquinoline | Good | High |

Asymmetric Dearomative Three-Component Reactions

A highly advanced and efficient method for generating complex chiral polycyclic N-heterocycles involves an asymmetric three-component dearomative cascade reaction. One such strategy has been developed utilizing isoquinoline itself as a starting material. chinesechemsoc.org

In this process, a transient 1,4-dipole is generated in situ from the reaction between isoquinoline and an allenoate. This reactive intermediate is then intercepted by a third component, such as a methyleneindolinone, in a [4+2] cycloaddition. The entire cascade is rendered asymmetric by the presence of a chiral N,N′-dioxide-Magnesium(II) complex. chinesechemsoc.org This reaction proceeds under mild conditions and provides rapid access to structurally complex and versatile chiral polycyclic frameworks derived from the isoquinoline core with good to excellent enantioselectivities. chinesechemsoc.org

Chiral Auxiliary-Based Synthetic Strategies

A well-established method for inducing chirality at the C1 position involves the use of a chiral auxiliary. In this approach, the prochiral this compound is first reacted with a chiral molecule to form a diastereomeric intermediate. The stereocenter on the auxiliary then directs the subsequent reduction of the imine (C=N) bond.

One of the primary strategies is the enantioselective reduction of a 3,4-dihydroisoquinoline that possesses a chiral auxiliary attached to the imine nitrogen. rsc.orgrsc.org This modification creates a chiral environment around the imine bond. Subsequent reduction with an achiral hydride reducing agent, such as sodium borohydride (B1222165), proceeds diastereoselectively. The chiral auxiliary directs the hydride attack to one face of the imine, leading to the formation of one diastereomer of the 1-benzyl-1,2,3,4-tetrahydroisoquinoline in excess. After the reduction, the chiral auxiliary is cleaved, yielding the desired enantiomerically enriched product. This method is a powerful tool as the choice of the (R) or (S) enantiomer of the auxiliary can determine the final configuration of the C1 center. rsc.org

Synthetic Approaches to Substituted 1-Benzyl-3,4-dihydroisoquinolines

Introduction of Substituents on the Dihydroisoquinoline Ring

The most common and direct method for introducing substituents onto the aromatic portion (positions 5, 6, 7, or 8) of the dihydroisoquinoline ring is through the Bischler-Napieralski reaction. rsc.orgju.edu.jo This foundational reaction involves the cyclization of an N-acyl-β-phenylethylamine using a dehydrating agent like polyphosphoric acid (PPA) or phosphorus oxychloride. ju.edu.jo

To synthesize a substituted this compound, the synthesis begins with a correspondingly substituted β-phenylethylamine. For example, to place methoxy (B1213986) groups at the 6 and 7 positions, one would start with 3,4-dimethoxyphenylethylamine (homoveratrylamine). This amine is first acylated with an appropriate phenylacetic acid derivative, and the resulting amide is then cyclized. The substituents present on the starting phenylethylamine ring are maintained throughout the reaction sequence, directly yielding the desired substituted this compound. nih.govgoogle.com

Functionalization of the Benzyl Moiety

Functional groups on the exocyclic benzyl ring are typically introduced by selecting a pre-substituted starting material prior to its attachment to the isoquinoline core.

One effective method involves the Grignard reaction. researchgate.net In this approach, a Grignard reagent is prepared from a substituted benzyl chloride. This organometallic reagent is then added to the unsubstituted 3,4-dihydroisoquinoline. The nucleophilic attack occurs at the C1 position, forming the C1-benzyl bond and directly incorporating the substituted benzyl group. This method has been used to successfully prepare a range of 1-(substituted-benzyl)-1,2,3,4-tetrahydroisoquinolines. researchgate.net For instance, coupling 3,4-dihydroisoquinoline with Grignard reagents derived from 4-methylbenzyl chloride or 4-methoxybenzyl chloride provides the corresponding substituted products in good yields. researchgate.net

An alternative strategy involves carrying a substituted benzyl group through the entire Bischler-Napieralski synthesis. For example, reacting a β-phenylethylamine with a substituted phenylacetic acid (e.g., 3-benzyloxy-4-ethoxyphenylacetic acid) creates the necessary amide precursor. google.com Subsequent cyclization installs the pre-functionalized benzyl group at the C1 position. google.com

Table 2: Examples of 1-(Substituted-benzyl) Tetrahydroisoquinoline Synthesis via Grignard Reaction Data from Al-Hiari et al. (2009). researchgate.net

| Substituted Benzyl Chloride Used | Product | Yield |

| Benzyl chloride | 1-Benzyl-1,2,3,4-tetrahydroisoquinoline | 86% |

| 4-Methylbenzyl chloride | 1-(4-Methylbenzyl)-1,2,3,4-tetrahydroisoquinoline | 78% |

| 4-Methoxybenzyl chloride | 1-(4-Methoxybenzyl)-1,2,3,4-tetrahydroisoquinoline | 62% |

| 4-Chlorobenzyl chloride | 1-(4-Chlorobenzyl)-1,2,3,4-tetrahydroisoquinoline | 71% |

Chemical Reactivity and Transformation Mechanisms of 1 Benzyl 3,4 Dihydroisoquinoline

Oxidation Reactions of the 1-Benzyl Moiety

The benzylic methylene (B1212753) bridge in 1-benzyl-3,4-dihydroisoquinolines is particularly susceptible to oxidation, a reaction that has been extensively studied for the synthesis of 1-benzoylisoquinolines and their dihydro counterparts. These oxidation reactions can be achieved using various reagents and conditions, from simple air oxidation to more complex catalytic systems.

Conversion to 1-Benzoylisoquinolines and 1-Benzoyl-3,4-dihydroisoquinolines

The oxidation of 1-benzyl-3,4-dihydroisoquinolines can yield two primary products: 1-benzoyl-3,4-dihydroisoquinolines and fully aromatized 1-benzoylisoquinolines. thieme-connect.comthieme-connect.comsci-hub.se The choice of oxidant and reaction conditions can selectively favor one product over the other.

For instance, the exposure of alcoholic solutions of 1-benzyl-3,4-dihydroisoquinolines to air can lead to auto-oxidation, forming 1-benzoyl-3,4-dihydroisoquinolines. ias.ac.inias.ac.in This transformation is a common observation and highlights the inherent reactivity of the benzylic position. More controlled and efficient methods have been developed to achieve this conversion. For example, visible-light-mediated oxidation using dioxygen as the oxidant has been shown to be a switchable method for the synthesis of both 1-benzoylisoquinolines and 1-benzoyl-3,4-dihydroisoquinolines. thieme-connect.comthieme-connect.com

Other oxidizing agents such as iodine, manganese dioxide (MnO2), and potassium permanganate (B83412) (KMnO4) have also been employed. sci-hub.seias.ac.inmasterorganicchemistry.com The oxidation with iodine in the presence of sodium acetate (B1210297) in an alcoholic solution has been reported to yield 1-benzoyl-3,4-dihydroisoquinolines. ias.ac.in The use of stronger oxidizing agents or different reaction conditions can promote the subsequent dehydrogenation of the dihydroisoquinoline ring to afford the fully aromatic 1-benzoylisoquinolines. sci-hub.se

| Starting Material | Oxidizing Agent/Conditions | Product(s) | Reference(s) |

| 1-Benzyl-3,4-dihydroisoquinolines | Air (auto-oxidation) | 1-Benzoyl-3,4-dihydroisoquinolines | ias.ac.inias.ac.in |

| 1-Benzyl-3,4-dihydroisoquinolines | Visible light, O2 | 1-Benzoylisoquinolines or 1-Benzoyl-3,4-dihydroisoquinolines | thieme-connect.comthieme-connect.com |

| 1-Benzyl-3,4-dihydroisoquinolines | Iodine, Sodium Acetate | 1-Benzoyl-3,4-dihydroisoquinolines | ias.ac.in |

| 1-Benzyl-3,4-dihydroisoquinolines | MnO2, CrO3, etc. | 1-Benzoylisoquinolines | sci-hub.se |

Mechanisms of Benzylic Oxidation

The mechanism of benzylic oxidation can proceed through different pathways depending on the oxidant and reaction conditions.

Free Radical Mechanism: Air oxidations are believed to occur via a free radical mechanism. ias.ac.inias.ac.in This process is initiated by the abstraction of a hydrogen atom from the benzylic carbon, forming a resonance-stabilized benzyl (B1604629) radical. This radical can then react with oxygen to form a peroxy radical, which ultimately leads to the formation of the carbonyl group. nih.gov

Ionic Mechanism: In contrast, oxidation with reagents like iodine is proposed to involve an ionic pathway. This may involve the direct interaction of a polarized iodine molecule or an iodonium (B1229267) ion (I+) with the methylene group. ias.ac.in

Visible-Light-Mediated Oxidation: In the case of visible-light-mediated oxidation, mechanistic studies suggest the potential for both radical and ionic pathways to coexist. thieme-connect.com These pathways may proceed through a common peroxide intermediate to form the oxidized products.

The stability of the benzylic radical is a key factor in the facility of these oxidation reactions. The adjacent aromatic ring provides resonance stabilization to the radical, making the benzylic C-H bonds weaker and more susceptible to abstraction compared to typical alkyl C-H bonds. masterorganicchemistry.com

Influence of Substituents on Oxidation Susceptibility

The susceptibility of the benzylic position to oxidation is significantly influenced by the nature and position of substituents on the benzyl group. ias.ac.inias.ac.in

Steric Effects: The presence of bulky substituents near the benzylic methylene group can sterically hinder the approach of the oxidizing agent, thereby inhibiting the reaction. For example, a methyl group at the ortho- position of the benzyl ring has been shown to reduce the rate of oxidation by iodine compared to a methyl group at the para- position. ias.ac.in

Electronic Effects: The electronic properties of the substituents also play a crucial role. Electron-withdrawing groups, such as a nitro group, on the benzyl ring generally inhibit oxidation by iodine. This effect is most pronounced when the nitro group is in the ortho- position. ias.ac.inias.ac.in A bromine atom at the ortho- position can completely inhibit the oxidation. ias.ac.in Conversely, the electronic nature of substituents seems to have less of an impact on air auto-oxidation, which proceeds via a free-radical mechanism. These auto-oxidations tend to occur regardless of whether the substituents are electron-donating or electron-withdrawing, with the notable exception of 3:4-dihydro-6:7-dimethoxy-1-(2-nitrobenzyl)-isoquinoline, which has been found to be resistant to air oxidation. ias.ac.inias.ac.in

Reduction Reactions of the Imine Bond

The imine (C=N) double bond in the 3,4-dihydroisoquinoline (B110456) ring is a key functional group that can be readily reduced to form the corresponding 1,2,3,4-tetrahydroisoquinoline (B50084) derivatives. This reduction is a crucial step in the synthesis of many biologically active isoquinoline (B145761) alkaloids.

Formation of 1-Benzyl-1,2,3,4-tetrahydroisoquinolines

The reduction of the imine bond in 1-benzyl-3,4-dihydroisoquinolines leads to the formation of 1-benzyl-1,2,3,4-tetrahydroisoquinolines. nih.govcpu.edu.cn This transformation introduces a chiral center at the C1 position, and various methods have been developed to achieve this reduction, including both racemic and enantioselective approaches.

Commonly used reducing agents for this purpose include:

Sodium borohydride (B1222165) (NaBH4): A widely used and versatile reducing agent for imines. nih.gov

Potassium borohydride (KBH4): Used in refluxing methanol (B129727) with triethylamine (B128534) to reduce the imine bond. cpu.edu.cn

Catalytic Hydrogenation: This method often employs catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas. google.comepo.org Chiral phosphine (B1218219) rhodium catalysts have been utilized for asymmetric hydrogenation to produce optically active tetrahydroisoquinolines. google.com

The resulting 1-benzyl-1,2,3,4-tetrahydroisoquinolines are important precursors for a variety of more complex alkaloids, such as morphinans, protoberberines, and apomorphines. rsc.org

| Starting Material | Reducing Agent/Conditions | Product | Reference(s) |

| 1-Benzyl-3,4-dihydroisoquinolines | Potassium borohydride, triethylamine, methanol | 1-Benzyl-1,2,3,4-tetrahydroisoquinolines | cpu.edu.cn |

| 1-Benzyl-3,4-dihydroisoquinolines | Chiral reducing agents (e.g., derived from NaBH4 and tartaric acid) | Chiral 1-Benzyl-1,2,3,4-tetrahydroisoquinolines | nih.gov |

| 1-(3-benzyloxy-4-ethoxy-benzyl)-6,7-diethoxy-3,4-dihydro-isoquinoline-hydrochloride | 10% Palladium/charcoal catalyst, H2 | 1-(3-benzyloxy-4-ethoxy-benzyl)-6,7-diethoxy-1,2,3,4-tetrahydroisoquinoline | google.comepo.org |

| N-acyl-1-benzyl-3,4-dihydroisoquinolinium salts | Chiral phosphine rhodium catalyst, H2 | Chiral N-acyl-1-benzyl-1,2,3,4-tetrahydroisoquinolines | google.com |

Chemo- and Regioselectivity in Reduction Processes

In molecules containing multiple reducible functional groups, the chemoselectivity of the reduction becomes a critical consideration. The imine bond of the 3,4-dihydroisoquinoline ring is generally more reactive towards hydride reducing agents like sodium borohydride than other functional groups such as esters or amides that might be present elsewhere in the molecule. This allows for the selective reduction of the imine without affecting these other groups.

Regioselectivity is a key aspect when different reducible sites are present within the same heterocyclic system. For instance, in the reduction of diesters of 1,2,3-triazoles, sodium borohydride has been shown to selectively reduce the ester group at the C(5) position over the one at the C(4) position, a selectivity attributed to differences in electron density. mdpi.com While this specific example is not on a dihydroisoquinoline, the principles of regioselectivity driven by electronic effects are broadly applicable in heterocyclic chemistry. nih.gov

In the context of 1-benzyl-3,4-dihydroisoquinolines, the primary site of reduction is the endocyclic imine bond. However, if the benzyl group or the isoquinoline ring contains other reducible substituents (e.g., nitro groups, other carbonyls), the choice of reducing agent and reaction conditions becomes crucial to achieve the desired chemo- and regioselectivity. For example, catalytic hydrogenation might also reduce a nitro group, whereas a milder hydride reagent might selectively reduce the imine.

Cyclization and Rearrangement Reactions

The unique structural arrangement of 1-benzyl-3,4-dihydroisoquinoline facilitates a variety of cyclization and rearrangement reactions, enabling the construction of complex molecular architectures. These transformations are pivotal in the synthesis of polycyclic alkaloid frameworks.

Reactions with Arynes and Intramolecular Cyclizations

Arynes are highly reactive intermediates, generated in situ, that readily participate in cycloaddition and insertion reactions. wikipedia.org Their reaction with this compound derivatives can lead to the formation of complex fused heterocyclic systems. Although direct cycloadditions with the imine bond are less common, arynes generated from precursors like trimethylsilylaryl triflates can be trapped by various nucleophiles in domino reactions, offering a pathway to multi-substituted aromatic compounds. nih.govmanchester.ac.uk

A more prevalent strategy for building complex molecules from this scaffold involves intramolecular cyclization reactions. The Bischler-Napieralski reaction is a cornerstone method for synthesizing the this compound core itself. organic-chemistry.org This reaction involves the acid-catalyzed cyclization of an N-acylated-β-phenylethylamine, where the acyl group is derived from a phenylacetic acid derivative. google.comepo.orgcpu.edu.cn The reaction proceeds via an electrophilic attack of the amide carbonyl carbon onto the electron-rich aromatic ring, followed by dehydration to form the C=N double bond of the dihydroisoquinoline ring. nih.gov Various condensing agents can be employed to facilitate this transformation.

| Precursor Type | Reagent | Product | Reference |

| N-Phenethylbenzamide | Trifluoromethanesulfonic anhydride (B1165640) (Tf₂O), 2-chloropyridine | 1-Phenyl-3,4-dihydroisoquinoline | nih.gov |

| N-acyl-β-phenylethylamine | POCl₃ or PCl₅ | 1-Substituted-3,4-dihydroisoquinoline | google.comcpu.edu.cn |

| Phenylethanol and Nitrile | Tf₂O | 1-Substituted-3,4-dihydroisoquinoline | organic-chemistry.org |

This table summarizes common conditions for the Bischler-Napieralski reaction and related intramolecular cyclizations to form dihydroisoquinolines.

Furthermore, radical cyclizations of derivatives, such as 2-(β-haloacyl)-1,2-dihydroisoquinolines, can be initiated using reagents like tributylstannane and AIBN to yield benzoindolizidine derivatives. researchgate.net

Grob Reaction for Fused Polycyclic Systems (e.g., Lamellarins)

The construction of fused polycyclic systems, such as the lamellarin family of marine alkaloids, often utilizes this compound or its corresponding isoquinoline derivatives as key building blocks. mdpi.comnih.gov Lamellarins are characterized by a central pyrrole (B145914) ring fused to other aromatic systems. nih.gov Synthetic strategies frequently involve the coupling of an isoquinoline moiety with a substituted pyrrole or a coumarin (B35378) precursor.

Another strategy involves the rearrangement of intermediate isoxazolines, formed from the 1,3-cycloaddition of nitrones with alkynes, to generate the core pyrrole structure of lamellarins I and K. mdpi.com These examples highlight how the 1-benzylisoquinoline (B1618099) framework is a versatile platform for accessing complex polycyclic alkaloids through various cyclization and rearrangement cascades.

Michael Addition/Ring Closure Cascades

Cascade reactions initiated by a Michael addition are a powerful tool in organic synthesis for building molecular complexity in a single step. mdpi.comnih.govfrontiersin.org In the context of this compound chemistry, this strategy is prominently used in the synthesis of lamellarin-type alkaloids.

A key example is the reaction between a 1-benzylisoquinoline derivative and an electron-deficient Michael acceptor, such as a 3-nitrocoumarin. mdpi.com The reaction is believed to be initiated by the nucleophilic attack of the isoquinoline derivative onto the nitrocoumarin, which then triggers a cascade of cyclization and rearrangement steps to afford the pentacyclic lamellarin skeleton. This method, using AlCl₃ in refluxing toluene, has been shown to produce the lamellarin core structure in a 32% yield. mdpi.com This cascade process efficiently constructs the fused pyrrole ring system characteristic of these marine natural products.

1,3-Benzyl Migration in Iminium Ions and Radical Pathways

A fascinating rearrangement observed in systems derived from 1-benzyl-3,4-dihydroisoquinolines is the 1,3-benzyl migration. This "exocyclic" shift occurs in iminium salts derived from the corresponding 1-benzyl-1,2,3,4-tetrahydroisoquinolines. researchgate.net The reaction involves the migration of the benzyl group from the C1 position to the nitrogen atom.

Studies involving crossover experiments, isotopic labeling, and the use of initiators and inhibitors have provided strong evidence that this rearrangement does not proceed through a simple pericyclic or ionic mechanism. Instead, it follows an exceptionally fast free-radical chain reaction pathway. researchgate.net This process is mechanistically related to the Knabe rearrangement. A remarkable feature of this radical chain reaction is its resistance to inhibition by typical radical traps like methyl acrylate (B77674) or dioxygen, suggesting a very rapid and efficient radical propagation. researchgate.net

Derivatization Strategies and Functional Group Transformations

The chemical utility of this compound is greatly expanded by a range of derivatization strategies that modify its core structure and introduce new functional groups.

N-Acylation Reactions

N-acylation is a fundamental transformation in isoquinoline chemistry. While the imine nitrogen of this compound is not typically acylated directly, N-acylation plays a crucial role in both its synthesis and further derivatization via its reduced form, 1-benzyl-1,2,3,4-tetrahydroisoquinoline (B1217898).

Role in Synthesis: The most prominent role of N-acylation is as a prerequisite for the Bischler-Napieralski cyclization. cpu.edu.cnnih.gov In this approach, a β-phenylethylamine is first acylated with a substituted phenylacetic acid (or its corresponding acyl chloride) to form an amide. This N-acylated precursor is then subjected to acidic dehydrating conditions (e.g., POCl₃, PCl₅) to induce cyclization and form the this compound ring system. google.comepo.orgcpu.edu.cn

| Amine | Acylating Agent | Condensing Agent | Product |

| 3,4-diethoxy-β-phenyl-ethylamine | 3-benzyloxy-4-ethoxy-phenylacetyl chloride | PCl₅ | 1-(3-benzyloxy-4-ethoxy-benzyl)-6,7-diethoxy-3,4-dihydroisoquinoline |

| Homoveratrylamine | 3,4-dimethoxyphenylacetic acid | N/A (forms amide first) | N-(3,4-dimethoxyphenethyl)-2-(3,4-dimethoxyphenyl)acetamide |

| Substituted 2-arylethylamines | Substituted benzoic acids | N/A (forms amide first) | Substituted N-(2-arylethyl)benzamides |

This table shows examples of N-acylation to form amide precursors for the Bischler-Napieralski reaction.

Role in Derivatization: Following the synthesis of this compound, it is often reduced to the corresponding 1-benzyl-1,2,3,4-tetrahydroisoquinoline. The secondary amine of this tetrahydroisoquinoline is readily N-acylated. For example, N-acylation can be achieved by refluxing the tetrahydroisoquinoline in ethyl formate (B1220265) to yield the N-formyl derivative. researchgate.net This derivatization is often a key step in modifying the pharmacological properties of the scaffold or for preparing substrates for further synthetic transformations. researchgate.netnih.gov

Other Selective Functional Group Transformations

The this compound scaffold is a versatile platform for a variety of selective functional group transformations beyond simple derivatization of the aromatic rings. These reactions primarily target the exocyclic methylene bridge and the endocyclic imine bond, allowing for the synthesis of a diverse range of related heterocyclic structures. Key transformations include oxidation of the benzylic carbon, reduction of the imine, and participation in cycloaddition reactions.

Oxidation of the Benzylic Methylene Group

The methylene bridge connecting the dihydroisoquinoline core to the benzyl substituent is susceptible to oxidation, yielding 1-benzoyl-3,4-dihydroisoquinolines and their fully aromatized 1-benzoylisoquinoline analogues. These oxidized products are valuable intermediates in organic synthesis and are present in some natural products. thieme-connect.com

A notable method involves a visible-light-mediated, metal-free oxidation using dioxygen as the terminal oxidant. thieme-connect.com This approach allows for the switchable preparation of either 1-benzoyl-3,4-dihydroisoquinolines or 1-benzoylisoquinolines by selecting the appropriate reaction conditions, specifically the base and solvent. thieme-connect.com For instance, the reaction of 1-benzyl-6,7-dimethoxy-3,4-dihydroisoquinoline (B11842864) in the presence of Rose Bengal as a photocatalyst and a suitable base under blue LED irradiation leads to the formation of the corresponding benzoyl derivative. thieme-connect.com The use of potassium bicarbonate (KHCO₃) in dimethyl sulfoxide (B87167) (DMSO) preferentially yields the 1-benzoyl-3,4-dihydroisoquinoline product. thieme-connect.com Conversely, employing a different base like 1,5-diazabicyclo[4.3.0]non-5-ene (DBN) in a solvent such as N,N-dimethylformamide (DMF) can favor the formation of the fully aromatized 1-benzoylisoquinoline. thieme-connect.com

Mechanistic studies suggest that the reaction can proceed through both radical and ionic pathways, which converge at a common peroxide intermediate before forming the final oxidized products. thieme-connect.com

| Substrate (1-BnDHIQ) | Catalyst | Base | Solvent | Product(s) | Yield (%) | Reference |

| 1-Benzyl-6,7-dimethoxy-3,4-dihydroisoquinoline | Rose Bengal | KHCO₃ | DMSO | 1-Benzoyl-6,7-dimethoxy-3,4-dihydroisoquinoline | 83 | thieme-connect.com |

| 1-Benzyl-6,7-dimethoxy-3,4-dihydroisoquinoline | Rose Bengal | DBN | DMF | 1-Benzoyl-6,7-dimethoxy-3,4-dihydroisoquinoline & 1-Benzoyl-6,7-dimethoxyisoquinoline | 9 & 78 | thieme-connect.com |

Table 1: Examples of Visible-Light-Mediated Oxidation of 1-Benzyl-3,4-dihydroisoquinolines. thieme-connect.com

Reduction of the Imine Bond

The C=N double bond (imine) of the this compound core is readily reduced to an amine, affording 1-benzyl-1,2,3,4-tetrahydroisoquinolines. This transformation is of significant interest as the introduction of chirality at the C1 position creates a stereocenter, leading to valuable enantiomerically pure compounds that are precursors for morphinan (B1239233) alkaloids and other biologically active molecules. rsc.orggoogle.com

Asymmetric reduction can be achieved using various methods, including catalytic hydrogenation with chiral catalysts or the use of chiral chemical reducing agents. rsc.orgrsc.org A range of chiral reducing agents has been successfully employed for the asymmetric chemical reduction of 1-benzyl-3,4-dihydroisoquinolines. rsc.org These reagents stereoselectively deliver a hydride to one face of the imine, resulting in one enantiomer of the corresponding tetrahydroisoquinoline in excess. The choice of reagent can significantly influence both the chemical yield and the enantiomeric excess (ee) of the product. rsc.org

For example, reducing agents derived from α-pinene, such as diisopinocampheylborane, have been shown to produce the desired tetrahydroisoquinoline with good yield and high enantioselectivity. rsc.org Other effective reagents include those based on Darvon alcohol and various borane (B79455) derivatives. rsc.org

| Substrate | Reducing Agent | Yield (%) | Enantiomeric Excess (ee) (%) | Reference |

| 1-Benzyl-6-methoxy-3,4-dihydroisoquinoline | Diisopinocampheylborane | 75 | 85 | rsc.org |

| (3R)-6,8-Dimethoxy-1,3-dimethyl-3,4-dihydroisoquinoline | LiAlH₄/AlMe₃ | 89 | >98 (diastereomerically pure) | rsc.org |

Table 2: Examples of Asymmetric Reduction of 1-Substituted-3,4-dihydroisoquinolines. rsc.org

Cycloaddition Reactions

The this compound framework can be transformed into a C,N-cyclic azomethine imine. This dipole can then participate in [3+2] cycloaddition reactions with various dipolarophiles, such as allyl alkyl ketones. nih.gov This reaction provides an efficient route to construct complex, chiral polycyclic tetrahydroisoquinoline derivatives. The reaction proceeds under mild conditions and demonstrates good diastereoselectivity and high enantioselectivity when a suitable chiral catalyst is employed. nih.gov This transformation highlights the utility of the dihydroisoquinoline core in building more complex molecular architectures through C-C and C-N bond formation. nih.gov

Advanced Spectroscopic Characterization and Structural Elucidation of 1 Benzyl 3,4 Dihydroisoquinoline

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy stands as a powerful, non-destructive analytical method for determining the structure of organic molecules. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.

¹H NMR Spectroscopy for Proton Environment Analysis

Proton (¹H) NMR spectroscopy is instrumental in identifying the various proton environments within the 1-benzyl-3,4-dihydroisoquinoline molecule. The chemical shifts (δ), multiplicities, and coupling constants of the proton signals offer a wealth of structural information.

In a typical ¹H NMR spectrum of this compound, the aromatic protons of both the isoquinoline (B145761) and benzyl (B1604629) moieties resonate in the downfield region, generally between δ 6.5 and 7.5 ppm. The specific chemical shifts and splitting patterns depend on the substitution pattern and the electronic environment of each proton. The benzylic protons (CH₂) and the protons of the dihydroisoquinoline core at positions C-3 and C-4 appear as distinct multiplets in the upfield region. For instance, in some derivatives, the benzylic protons at C-4 have been observed as a broad hump between 2.2 and 3.0 ppm. ias.ac.in

It's important to note that the appearance of ¹H NMR spectra can be significantly influenced by the solvent and the presence of any acidic impurities, which can lead to signal broadening or even the disappearance of signals for protons at C-1 and C-3. ias.ac.in Conformational dynamics can also play a role, as different conformers may interconvert on the NMR timescale, leading to averaged or broadened signals. For the related 1-benzyl-1,2,3,4-tetrahydroisoquinolines, ¹H NMR studies, including NOESY experiments, have been crucial in investigating conformational preferences. researchgate.netuchile.cl

A representative, though generalized, assignment of proton signals for the this compound core is presented below. Actual chemical shifts can vary based on the specific derivative and experimental conditions.

| Proton(s) | Typical Chemical Shift (δ, ppm) | Multiplicity |

| Aromatic Protons | 6.5 - 7.5 | Multiplet (m) |

| Benzylic CH₂ | ~4.0 | Singlet (s) or Multiplet (m) |

| C-3 CH₂ | ~3.6 - 3.8 | Multiplet (m) |

| C-4 CH₂ | ~2.8 - 3.0 | Multiplet (m) |

This table provides generalized data; actual values can vary.

¹³C NMR Spectroscopy for Carbon Skeleton Determination

Carbon-13 (¹³C) NMR spectroscopy complements ¹H NMR by providing a detailed map of the carbon framework of this compound. Each unique carbon atom in the molecule produces a distinct signal, with its chemical shift being indicative of its chemical environment (e.g., aromatic, aliphatic, attached to a heteroatom).

The aromatic carbons typically resonate in the range of δ 120-140 ppm, while the sp³-hybridized carbons of the dihydroisoquinoline ring and the benzylic methylene (B1212753) group appear at higher fields. The imine carbon (C-1) is a key diagnostic signal, often found significantly downfield due to its double bond character and proximity to the nitrogen atom. For instance, in a derivative, the C=O carbon peak was observed at approximately 157.31–162.61 ppm. nih.gov

The following table summarizes expected ¹³C NMR chemical shift ranges for the carbon atoms in the this compound skeleton.

| Carbon Atom | Typical Chemical Shift (δ, ppm) |

| C-1 (Imine) | ~160 - 170 |

| Aromatic Carbons | ~120 - 145 |

| Benzylic CH₂ | ~40 - 50 |

| C-3 CH₂ | ~40 - 50 |

| C-4 CH₂ | ~28 - 35 |

This table provides generalized data; actual values can vary.

Two-Dimensional (2D) NMR Techniques for Connectivity and Spatial Relationships

While ¹D NMR spectra provide essential information, 2D NMR techniques are invaluable for unambiguously assigning signals and elucidating complex structural details. Techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are routinely employed.

COSY experiments establish correlations between coupled protons, helping to trace the connectivity within the spin systems of the dihydroisoquinoline and benzyl rings.

HSQC spectra correlate each proton signal with the signal of the carbon atom to which it is directly attached, providing a definitive link between the ¹H and ¹³C NMR data.

HMBC experiments reveal correlations between protons and carbons that are separated by two or three bonds. This is particularly useful for identifying quaternary carbons and for establishing the connectivity between the benzyl group and the isoquinoline core at the C-1 position.

For related tetrahydroisoquinoline systems, 2D NMR experiments like HMBC and HMQC have been instrumental in confirming spectral assignments. researchgate.net

¹⁹F NMR Spectroscopy for Fluorinated Derivatives

Fluorine-19 (¹⁹F) NMR spectroscopy is a highly sensitive technique used specifically for the characterization of organofluorine compounds. wikipedia.org Given that fluorine is not naturally abundant in most biological and organic systems, ¹⁹F NMR offers a clean spectral window with a wide chemical shift range, making it an excellent tool for studying fluorinated derivatives of this compound. wikipedia.orgnih.gov

The chemical shift of a fluorine atom is extremely sensitive to its electronic environment, allowing for the detection of subtle structural and conformational changes. nih.gov In the context of drug discovery and development, where fluorine substitution is a common strategy to modulate metabolic stability and binding affinity, ¹⁹F NMR is particularly powerful. nih.gov For example, the technique can be used to monitor the synthesis of fluorinated analogues and to study their interactions with biological targets. rsc.orgbeilstein-journals.org

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Patterns

Mass spectrometry is a destructive analytical technique that provides information about the molecular weight and elemental composition of a compound by measuring the mass-to-charge ratio (m/z) of its ions. It also offers structural insights through the analysis of fragmentation patterns.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. nih.gov It is well-suited for the analysis of volatile and thermally stable compounds like this compound.

In a GC-MS analysis, the sample is first vaporized and separated into its components in the gas chromatograph. Each separated component then enters the mass spectrometer, where it is ionized. The most common ionization technique used in GC-MS is Electron Ionization (EI). The resulting mass spectrum displays the molecular ion (M⁺), which corresponds to the molecular weight of the compound, and a series of fragment ions.

The fragmentation pattern is a unique fingerprint of the molecule and provides valuable structural information. For this compound, characteristic fragmentation would likely involve the cleavage of the benzylic bond, leading to the formation of a stable tropylium (B1234903) ion (m/z 91) from the benzyl group and a dihydroisoquinolinium cation.

| Ion | Proposed Structure | Typical m/z |

| Molecular Ion [M]⁺ | This compound | 221 |

| [M-H]⁺ | 220 | |

| Tropylium Ion | C₇H₇⁺ | 91 |

| Dihydroisoquinolinium Ion | C₉H₈N⁺ | 130 |

This table presents plausible fragmentation data based on the structure.

Electrospray Ionization High-Resolution Mass Spectrometry (ESI-HRMS)

Electrospray Ionization High-Resolution Mass Spectrometry (ESI-HRMS) is a critical technique for the precise mass determination of this compound, allowing for the unequivocal confirmation of its elemental composition. In positive ion mode, the molecule readily protonates to form the [M+H]⁺ ion. The high resolution of the mass analyzer enables the differentiation of the experimental mass from other potential compounds with the same nominal mass.

Research on similar 1,3-disubstituted 3,4-dihydroisoquinolines demonstrates the utility of this technique. For instance, the calculated mass for the protonated molecule of a related compound, 1-benzyl-3-isopropyl-3,4-dihydroisoquinoline ([C₁₉H₂₂N+H]⁺), was determined to be 264.17468 m/z, with the experimental value found to be 264.17433 m/z, showing a mass error of only -1.31 ppm. mdpi.com This level of accuracy is fundamental for structural confirmation. For this compound itself, the theoretical and experimental mass data provide definitive evidence of its composition.

Below is a table of predicted mass-to-charge ratios (m/z) for various adducts of this compound that can be observed in ESI-HRMS. uni.lu

Table 1: Predicted ESI-HRMS Data for this compound (C₁₆H₁₅N)

| Adduct | Formula | Predicted m/z |

|---|---|---|

| [M+H]⁺ | [C₁₆H₁₆N]⁺ | 222.12773 |

| [M+Na]⁺ | [C₁₆H₁₅NNa]⁺ | 244.10967 |

| [M+K]⁺ | [C₁₆H₁₅NK]⁺ | 260.08361 |

| [M+NH₄]⁺ | [C₁₆H₁₉N₂]⁺ | 239.15427 |

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization Mass Spectrometry (ESI-MS), particularly when coupled with tandem mass spectrometry (MS/MS), provides valuable structural information about this compound and its analogs. nih.gov ESI is a soft ionization technique that typically yields the protonated molecular ion, [M+H]⁺, as the base peak with minimal fragmentation in the initial mass spectrum. youtube.com

Systematic studies on benzylisoquinoline alkaloids show that their fragmentation patterns in ESI-MS/MS are highly characteristic. nih.gov Due to their less rigid structure compared to other isoquinoline alkaloids, the protonated molecular ion may sometimes be of weak intensity. researchgate.net The primary fragmentation pathways involve inductive cleavage and α-cleavage at the nitrogen atom of the isoquinoline core. researchgate.net This process results in the formation of diagnostic product ions that can be used to confirm the presence of the benzyl group and the dihydroisoquinoline scaffold. nih.gov The voltage applied in the ion source can be adjusted to control the degree of in-source fragmentation, which can help in breaking up solvent clusters and enhancing the signal of the desired ion, though higher voltages may also induce fragmentation. youtube.com

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is an essential tool for identifying the functional groups present in this compound. The spectrum displays characteristic absorption bands corresponding to the vibrations of its specific structural components. researchgate.net

The key functional groups and their expected absorption regions are:

C=N Stretch: The imine group within the dihydroisoquinoline ring gives rise to a characteristic stretching vibration.

Aromatic C-H Stretch: The C-H bonds on the two aromatic rings (the fused ring of the isoquinoline and the benzyl substituent) absorb at wavenumbers slightly higher than 3000 cm⁻¹. vscht.cz

Aliphatic C-H Stretch: The C-H bonds of the methylene (-CH₂-) groups in the dihydroisoquinoline ring absorb at wavenumbers just below 3000 cm⁻¹. masterorganicchemistry.com

Aromatic C=C Stretch: The carbon-carbon double bonds within the aromatic rings produce several absorption bands in the 1600-1450 cm⁻¹ region. libretexts.org

Fingerprint Region: The region from approximately 1400 cm⁻¹ to 700 cm⁻¹ contains a complex pattern of bands, including C-H bending vibrations, that are unique to the molecule, serving as a "fingerprint" for identification. libretexts.org

Table 2: Characteristic IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

|---|---|---|

| 3100-3000 | Medium-Weak | Aromatic C-H Stretch |

| 3000-2850 | Medium | Aliphatic C-H Stretch |

| ~1645 | Medium | C=N Stretch (Imine) |

| 1600-1450 | Medium-Strong | Aromatic C=C Ring Stretch |

Chromatographic Techniques for Purity and Separation

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

High-Performance Liquid Chromatography (HPLC) is the standard method for assessing the purity of synthesized this compound. Reversed-phase HPLC is commonly employed for this class of compounds.

In a typical setup, the compound is passed through a column, often a C18 stationary phase, and eluted with a mobile phase consisting of a mixture of an organic solvent (like acetonitrile (B52724) or methanol) and an aqueous buffer. nih.gov A UV detector is used to monitor the eluent, as the aromatic rings in the molecule provide strong chromophores. The purity of the sample is determined by integrating the area of the peak corresponding to this compound and expressing it as a percentage of the total area of all observed peaks. jpionline.org The retention time (tᵣ) is a characteristic property of the compound under specific chromatographic conditions.

Table 3: Example HPLC Parameters for Purity Analysis of a this compound Derivative

| Parameter | Condition |

|---|---|

| Instrument | HPLC with UV/PDA Detector |

| Column | C18 (Reversed-Phase) |

| Mobile Phase | Acetonitrile/Water Gradient |

| Flow Rate | 1.0 mL/min |

| Detection | 220 nm |

Data modeled after methods for similar compounds. nih.gov

Thin-Layer Chromatography (TLC) for Reaction Monitoring

Thin-Layer Chromatography (TLC) is an indispensable technique for monitoring the progress of chemical reactions that synthesize this compound, such as the Bischler-Napieralski reaction. nih.govorganic-chemistry.org It provides a rapid and simple way to qualitatively assess the consumption of starting materials and the formation of the desired product.

The process involves spotting a small amount of the reaction mixture onto a TLC plate, which is typically coated with silica (B1680970) gel (the stationary phase). The plate is then placed in a developing chamber containing a suitable mobile phase, often a mixture of non-polar and polar organic solvents like hexane (B92381) and ethyl acetate (B1210297). The separation occurs based on the differential partitioning of the components between the stationary and mobile phases. oup.comresearchgate.net Due to its polarity, the this compound product will have a specific retention factor (Rƒ) value that is different from the starting materials. The spots can be visualized under UV light or by using a chemical stain. slideshare.net

Elemental Analysis for Compositional Verification

Elemental analysis provides the percentage composition of elements (carbon, hydrogen, and nitrogen) in a purified sample of this compound. This technique is used to verify that the empirical formula of the synthesized compound matches its theoretical composition, providing fundamental proof of its identity.

The molecular formula for this compound is C₁₆H₁₅N. nih.gov The experimentally determined percentages of C, H, and N must align closely with the calculated theoretical values to confirm the purity and composition of the compound. For related isoquinoline derivatives, published results show that found values are typically within ±0.4% of the calculated values, which is the accepted margin of error for this analysis. google.com

Table 4: Elemental Composition of this compound (C₁₆H₁₅N)

| Element | Theoretical (%) | Found (%) (Example) |

|---|---|---|

| Carbon (C) | 86.84 | 86.75 |

| Hydrogen (H) | 6.83 | 6.89 |

Found (%) values are hypothetical examples based on typical experimental accuracy. google.com

Advanced Spectroscopic and Structural Techniques

The precise characterization of this compound necessitates the use of powerful analytical techniques that can resolve its elemental, vibrational, and structural features with high precision.

Synchrotron-Based Spectroscopy (e.g., X-Ray Absorption Spectroscopy, X-Ray Photoelectron Spectroscopy)

Synchrotron light sources provide highly intense and tunable X-ray beams, enabling spectroscopic investigations that are not feasible with laboratory-scale instruments.

X-Ray Photoelectron Spectroscopy (XPS)

XPS is a surface-sensitive quantitative technique used to determine the elemental composition and the chemical state of atoms within the top 5-10 nanometers of a material. wikipedia.org By irradiating a sample with a beam of X-rays, core electrons are ejected, and their kinetic energy is measured. The binding energy of these electrons is characteristic of the element and its oxidation state or local chemical environment. wikipedia.org

For this compound, XPS can provide detailed information about the nitrogen and carbon atoms. The molecule contains a single imine nitrogen (C=N) within the dihydroisoquinoline ring. Studies on N-heterocycles show that imine nitrogens have distinct binding energies compared to amine nitrogens due to differences in hybridization and electron density. aps.org The N 1s spectrum of this compound is expected to show a characteristic peak whose precise energy would confirm the imine environment. aps.org

Similarly, the C 1s spectrum would consist of several overlapping peaks corresponding to the different types of carbon atoms: those in the aromatic rings, the aliphatic -CH2- groups, and the iminic C=N carbon. The binding energies for carbon atoms bonded to nitrogen are typically shifted to higher values relative to aliphatic carbons. acs.org High-resolution XPS can distinguish these different carbon environments, providing a comprehensive picture of the molecule's electronic structure.

Table 1: Predicted XPS Binding Energies for Key Atoms in this compound This table presents expected binding energy ranges based on studies of similar N-heterocyclic compounds. Actual values require experimental measurement.

| Atom | Chemical Environment | Predicted Binding Energy (eV) Range | Reference |

|---|---|---|---|

| N 1s | Imine (C=N) | 404.2 - 406.0 | aps.org |

| C 1s | Aromatic (C-C, C-H) | ~284.8 | acs.org |

| C 1s | Aliphatic (C-C) | ~285.0 | acs.org |

X-Ray Absorption Spectroscopy (XAS)

XAS is another powerful synchrotron-based technique that can provide information about the local geometric and electronic structure of a selected atomic species. By tuning the X-ray energy through an absorption edge of an element (like the nitrogen K-edge), fine structures in the spectrum, known as X-ray Absorption Near Edge Structure (XANES) and Extended X-ray Absorption Fine Structure (EXAFS), can be analyzed. For this compound, N K-edge XAS could be used to probe the unoccupied electronic states and determine the local coordination environment and geometry around the nitrogen atom with high precision.

Raman Spectroscopy and Surface-Enhanced Raman Spectroscopy (SERS)

Vibrational spectroscopy is essential for identifying functional groups and obtaining a molecular fingerprint.

Raman Spectroscopy

Raman spectroscopy detects the inelastic scattering of monochromatic light, providing information on the vibrational modes of a molecule. While no specific Raman spectra for this compound were found in the surveyed literature, analysis of structurally similar compounds, such as the 1-benzylisoquinoline (B1618099) alkaloid papaverine (B1678415), provides a strong basis for predicting its spectral features. nih.govwikipedia.orgwikipedia.org The Raman spectrum of this compound would be expected to show characteristic bands corresponding to:

C=N stretching of the imine bond, a key feature of the dihydroisoquinoline ring.

Aromatic ring breathing modes for both the isoquinoline and benzyl moieties.

C-H stretching vibrations for both aromatic and aliphatic protons.

CH2 bending and rocking modes from the dihydro- portion of the ring system.

Surface-Enhanced Raman Spectroscopy (SERS)

SERS is a technique that dramatically enhances the Raman signal (by factors of 10⁶ or more) for molecules adsorbed onto or very near a nanostructured metal surface, typically gold or silver. researchgate.netamericanpharmaceuticalreview.com This enhancement allows for the detection of trace amounts of an analyte and can provide information about the molecule's orientation with respect to the surface. researchgate.netnih.gov

In the context of this compound, SERS would be a powerful tool for ultra-sensitive detection. Based on studies of papaverine, the SERS spectrum would likely be dominated by vibrations of the parts of the molecule interacting most closely with the metal substrate. nih.gov The relative enhancement of different vibrational modes can thus elucidate the adsorption geometry, revealing whether the molecule lies flat on the surface, allowing interaction via the π-systems of both aromatic rings, or orients itself in a specific way due to the nitrogen atom. nih.gov

Table 2: Predicted Prominent Raman Bands for this compound This table lists expected vibrational modes and their approximate wavenumbers based on data from the structurally related alkaloid papaverine. nih.gov

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Description |

|---|---|---|

| Aromatic C-H Stretch | 3000 - 3100 | Stretching of C-H bonds on both aromatic rings |

| Aliphatic C-H Stretch | 2850 - 2950 | Stretching of C-H bonds in the -CH2- groups |

| C=N Stretch | 1600 - 1650 | Imine bond stretching in the dihydroisoquinoline ring |

| Aromatic C=C Stretch | 1550 - 1610 | Ring stretching modes of the benzene (B151609) and isoquinoline rings |

| CH₂ Scissoring | 1430 - 1470 | Bending mode of the methylene groups |

Tip-Enhanced Spectroscopy (TES)